molecular formula C13H25N3O2 B1357348 N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide CAS No. 926255-60-9

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

カタログ番号: B1357348
CAS番号: 926255-60-9
分子量: 255.36 g/mol
InChIキー: XCIAJKZQODAPLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Key Database Features:

  • PubChem : Provides spectroscopic data, predicted physicochemical properties, and cross-references to commercial suppliers.
  • ChemSpider : Lists synthetic pathways, supplier information, and links to peer-reviewed literature.
  • DrugBank : Includes analogues with pharmacological activity but does not yet feature this compound.

特性

IUPAC Name

N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h12,14H,1-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIAJKZQODAPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225230
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-60-9
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926255-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The synthesis of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide primarily involves the coupling of a piperidine-4-carboxylic acid derivative with a 3-(morpholin-4-yl)propyl amine moiety. The key step is amide bond formation between the carboxylic acid (or its activated derivative) and the amine.

Preparation Routes and Reaction Conditions

Step Description Reagents & Conditions Notes
1 Synthesis of 3-(morpholin-4-yl)propyl amine Starting from morpholine and 1,3-dibromopropane or 3-chloropropylamine derivatives; nucleophilic substitution under basic conditions Morpholine reacts with 3-halopropyl amine derivatives to yield 3-(morpholin-4-yl)propyl amine
2 Activation of piperidine-4-carboxylic acid Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under inert atmosphere Acid chlorides are highly reactive intermediates facilitating amide bond formation
3 Amide bond formation Reaction of acid chloride with 3-(morpholin-4-yl)propyl amine in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at low temperature (0–5 °C) Controlled temperature prevents side reactions; base scavenges HCl formed
4 Purification Extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization Ensures high purity of final product

This general synthetic approach aligns with standard amide coupling methodologies widely reported in organic synthesis literature.

Detailed Reaction Example

A representative synthesis involves the following:

  • Step 1: Morpholine (1 eq) is reacted with 3-chloropropylamine hydrochloride (1 eq) in the presence of a base such as potassium carbonate in acetonitrile or DMF at reflux for several hours to yield 3-(morpholin-4-yl)propyl amine.

  • Step 2: Piperidine-4-carboxylic acid is converted into its acid chloride by treatment with thionyl chloride under reflux for 1–2 hours.

  • Step 3: The acid chloride intermediate is then slowly added to a cooled (0–5 °C) solution of 3-(morpholin-4-yl)propyl amine and triethylamine in dichloromethane. The reaction mixture is stirred for 4–6 hours at room temperature.

  • Step 4: After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by silica gel chromatography using a dichloromethane/methanol gradient.

Alternative Coupling Methods

  • Carbodiimide-mediated coupling: Instead of acid chlorides, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, reacting with the amine to form the amide bond under mild conditions.

  • Use of coupling additives: Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added to improve coupling efficiency and reduce side reactions.

Reaction Monitoring and Analysis

Data Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose / Effect
Solvent Dichloromethane, DMF, acetonitrile Solubilizes reactants, controls reaction environment
Temperature 0–5 °C for coupling; room temperature for stirring Minimizes side reactions, controls reaction rate
Base Triethylamine, potassium carbonate Neutralizes acid byproducts, promotes nucleophilicity
Reaction Time 4–6 hours Ensures complete conversion
Purification Column chromatography (silica gel) Achieves high purity product
Yield Typically 60–85% (dependent on scale and conditions) Reflects efficiency of synthesis

Research Findings and Optimization

  • Yield Improvement: Use of carbodiimide coupling agents with additives like HOBt can improve yields and reduce racemization if chiral centers are present.

  • Scalability: The acid chloride route is amenable to scale-up but requires careful control of moisture and temperature.

  • Stability: The final compound is stable as a dihydrochloride salt, which improves handling and storage at room temperature.

  • Safety Notes: Acid chlorides and thionyl chloride are corrosive and require appropriate safety measures including use of fume hoods and personal protective equipment.

化学反応の分析

Types of Reactions

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the production of specialized chemicals and materials

作用機序

The mechanism of action of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Structural Analogues and Modifications

Key Observations:

Morpholine vs.

Aromatic Modifications : Introduction of chloro-methylphenyl oxazole () or dichlorophenyl-thiazole () enhances steric bulk and lipophilicity, likely improving viral entry inhibition (HCV) .

Therapeutic Targets : While the target compound lacks explicit activity data, analogs like AZD5363 () show that piperidine-carboxamide scaffolds can achieve high kinase selectivity when combined with heteroaromatic systems .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Properties

Compound Name Biological Target LogP* Solubility Notable Activity Reference
Target Compound Undisclosed ~1.5 Moderate (aqueous) Hypothesized to modulate GPCRs or kinases based on structural analogs . -
N-(3-(4,4-Dimethylpiperidin-1-yl)propyl)... HCV entry ~3.2 Low (lipophilic) EC₅₀ = 0.2 μM in HCV inhibition assays .
MCC14 (Opioid/Chemokine receptor) Mu opioid receptor ~2.8 Moderate Dual inhibition of pain pathways (IC₅₀ < 100 nM) .
C797-0257 (Screening compound) Undisclosed ~4.1 Low Benzodiazol group may enhance CNS penetration .

*Calculated using fragment-based methods (e.g., Moriguchi LogP).

Key Observations:

Synthetic Feasibility : High yields (>55%) and purity (>99.8% HPLC) are consistently achieved for piperidine-carboxamide derivatives, indicating robust synthetic protocols .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Morpholine vs. Piperidine Substituents: Morpholine’s oxygen atom may enhance hydrogen-bonding interactions compared to dimethylamino or alkylpiperidine groups, as seen in DAMPTC’s receptor binding .
  • Impact of Halogenation : Chloro or fluoro substituents (e.g., in ) improve metabolic stability and target affinity but may increase toxicity risks .
  • Salt Forms : Dihydrochloride salts () enhance solubility but require careful pH optimization for in vivo administration .

生物活性

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 1562644

This compound features a piperidine ring, which is known for its biological activity, particularly in the context of neuropharmacology and oncology.

This compound primarily acts as an inhibitor of serine/threonine protein kinase B (PKB/Akt), a critical player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. The inhibition of PKB can lead to decreased cell proliferation and survival, making it a target for cancer therapy.

Key Mechanisms:

  • Inhibition of Cell Proliferation : By inhibiting PKB, the compound can reduce the phosphorylation of downstream targets involved in cell cycle progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by disrupting survival signaling pathways mediated by PKB.

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models. For instance, it has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. The compound modulates biomarkers associated with the PI3K-PKB-mTOR pathway, indicating its potential effectiveness as an anticancer agent.

StudyModelFindings
Human tumor xenograftsInhibited tumor growth at tolerable doses
Cellular assaysModulated PI3K-PKB-mTOR pathway biomarkers

2. Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the piperidine and morpholine moieties can enhance biological activity. Variations in the linker length and substituents have been correlated with changes in potency and selectivity for PKB inhibition.

Compound ModificationEffect on Activity
Increased lipophilicityEnhanced PKB selectivity
Altered substituents on piperidineVaried cellular potency

Case Study 1: In Vivo Efficacy

In a study involving murine models, this compound was administered to evaluate its anticancer properties. The results indicated that treatment significantly reduced tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: In Vitro Studies

In vitro assays demonstrated that the compound effectively inhibited PKB activity with an IC₅₀ value in the nanomolar range, showcasing its potency as a selective inhibitor.

Q & A

Q. What are the common synthetic pathways for N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions starting with piperidine-4-carboxylic acid derivatives. A key step includes coupling the morpholine-propylamine moiety to the piperidine ring via amide bond formation. For example:

  • Step 1 : Activation of piperidine-4-carboxylic acid using reagents like HOBt/EDC or HATU in DMF .
  • Step 2 : Reaction with 3-(morpholin-4-yl)propan-1-amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–48 hours.
  • Step 3 : Purification via silica gel chromatography or recrystallization to isolate the target compound . Critical parameters include solvent choice (e.g., DMF vs. acetonitrile), stoichiometry of reagents, and reaction time to minimize byproducts like unreacted amine or dimerization.

Q. How is this compound characterized post-synthesis?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm amide bond formation and morpholine ring integrity. Key signals: δ 3.6–3.8 ppm (morpholine CH₂O) and δ 2.3–2.5 ppm (piperidine CH₂) .
  • Mass Spectrometry (MS) : ESI-TOF MS to validate molecular weight (e.g., [M+H]⁺ at m/z 296.3) and purity .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Discrepancies in bond lengths or angles (e.g., amide vs. morpholine ring geometry) require high-resolution X-ray crystallography. For example:

  • Use SHELXL for refinement of small-molecule crystals, leveraging restraints for disordered morpholine oxygen atoms .
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software to resolve ambiguities in electron density maps . Example Data :
ParameterValue (Å/°)
C–N (amide)1.33 ± 0.02
Morpholine C–O1.41 ± 0.03

Q. What strategies improve the metabolic stability of piperidine-4-carboxamide derivatives in vivo?

Structural modifications to reduce rapid hepatic clearance include:

  • Polar group introduction : Adding carbamoyl or hydroxyl groups to the phenyl ring (e.g., TAK-220 derivatives) reduces lipophilicity, improving metabolic half-life (e.g., t₁/₂ increased from 1.2 to 4.7 hours in human microsomes) .
  • Linker optimization : Replacing propyl chains with ethylene glycol spacers enhances solubility and reduces CYP450-mediated oxidation . Pharmacokinetic Data :
DerivativeIC₅₀ (CCR5 binding, nM)Metabolic Stability (% remaining)
Parent compound5.815%
Carbamoyl-modified0.4278%

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting opioid/chemokine receptors?

Key SAR findings include:

  • Morpholine moiety : Essential for receptor binding; removal reduces CCR5 affinity by >100-fold .
  • Piperidine substitution : N-methylation at position 4 enhances selectivity for μ-opioid receptors (Ki = 3.5 nM vs. 120 nM for δ-opioid) . Methodological approach:
  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB ID: 4MBS) to predict binding poses.
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing CCR5 or opioid receptors to quantify efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。